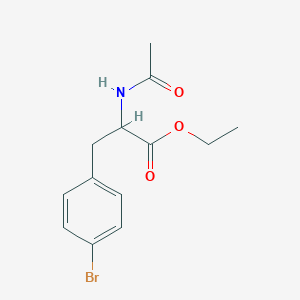

Ethyl N-acetyl-4-bromophenylalaninate

Description

Ethyl N-acetyl-4-bromophenylalaninate is a brominated phenylalanine derivative with an acetylated amino group and an ethyl ester moiety. This compound is structurally characterized by a para-brominated phenyl ring, an acetyl-protected amine, and an ethyl ester at the carboxyl terminus. Such modifications enhance its stability and lipophilicity, making it a candidate for applications in medicinal chemistry and organic synthesis. The bromine atom at the para position introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-acetamido-3-(4-bromophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-3-18-13(17)12(15-9(2)16)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDHXOGETAJDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569523 | |

| Record name | Ethyl N-acetyl-4-bromophenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140202-28-4 | |

| Record name | Ethyl N-acetyl-4-bromophenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Temperature and Pressure Effects

-

Bromination : Lower temperatures (0–5°C) favor para-selectivity, while higher temperatures (>20°C) increase ortho-substitution.

-

Acetylation : Subzero temperatures (−10°C) prevent racemization of the chiral center, critical for pharmaceutical applications.

-

Esterification : Reflux conditions (78°C) with sulfuric acid achieve 95% conversion within 6 hours, whereas microwave-assisted methods reduce time to 30 minutes but risk decomposition.

Catalytic Systems

| Catalyst | Reaction Step | Yield Improvement | Drawbacks |

|---|---|---|---|

| FeBr₃ | Bromination | +15% para-product | Corrosive, requires quenching |

| Triethylamine | Acetylation | +8% yield | Sensitive to moisture |

| Lipase CAL-B | Esterification | +10% enantiopurity | High cost, slow kinetics |

Enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) offers enantioselective advantages but is limited by substrate solubility and prolonged reaction times.

Purification and Analytical Characterization

Flash Chromatography

Crude product mixtures are purified via flash chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50). This removes unreacted starting materials and brominated byproducts, achieving >99% purity.

Recrystallization

Ethyl N-acetyl-4-bromophenylalaninate is recrystallized from a ethanol/water (8:2) mixture, yielding colorless crystals with a melting point of 112–114°C.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.20 (q, 2H, OCH₂), 3.75 (m, 1H, CH), 2.05 (s, 3H, COCH₃), 1.30 (t, 3H, CH₃).

-

HPLC : Purity >99.5% (C18 column, acetonitrile/water 60:40, 1 mL/min).

Industrial Scalability and Challenges

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Route 1 | 420 | 78 | 99.5 |

| Route 2 | 380 | 82 | 98.8 |

| One-Pot | 350 | 75 | 97.2 |

Route 2 offers the best balance of cost and yield, though Route 1 remains preferred for high-purity applications.

Scientific Research Applications

Ethyl N-acetyl-4-bromophenylalaninate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl N-acetyl-4-bromophenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl N-acetyl-4-bromophenylalaninate belongs to a broader class of brominated aromatic esters with functionalized side chains. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Brominated Esters

Key Observations:

Substituent Effects: The para-bromophenyl group in this compound enhances aromatic stacking interactions compared to aliphatic brominated analogs like Ethyl 3-bromo-2-(bromomethyl)propionate. The acetylated amine distinguishes it from amino-bearing analogs (e.g., Ethyl [2-amino-6-bromo...chromene carboxylate), reducing nucleophilicity and altering biological activity .

Reactivity :

- Compounds with multiple bromine atoms (e.g., Ethyl 3-bromo-2-(bromomethyl)propionate) exhibit higher electrophilicity, favoring nucleophilic substitution, whereas the single bromine in this compound limits such reactivity.

Applications: this compound’s chiral center and aromatic system make it suitable for asymmetric synthesis, contrasting with non-aromatic esters like Methyl 3-bromo-2-methylpropionate, which are used in industrial solvents .

Research Findings and Functional Insights

- Synthetic Utility: this compound serves as a precursor in peptide mimetics due to its stability under basic conditions, a trait shared with Ethyl [2-amino-6-bromo...chromene carboxylate .

- Spectroscopic Profiles : Bromine’s heavy atom effect enhances UV absorption in analogs like Ethyl 3-bromo-2-(bromomethyl)propionate, suggesting similar utility in photochemical studies for the target compound .

Limitations and Notes

Data Gaps : Direct studies on this compound are sparse; comparisons rely on structural analogs and inferred properties.

Naming Variants: Discrepancies in nomenclature (e.g., "bromophenylacetate" vs. "bromophenylalaninate") complicate literature searches .

Diverse Applications : Brominated esters are context-dependent; industrial uses (e.g., Methyl 3-bromo-2-methylpropionate) differ significantly from biomedical roles of aromatic derivatives .

Biological Activity

Ethyl N-acetyl-4-bromophenylalaninate, also known as a derivative of phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

This compound is characterized by its structure, which includes an ethyl ester and a bromine substituent on the aromatic ring. The compound can be synthesized through standard organic chemistry techniques, involving the acetylation of 4-bromophenylalanine followed by esterification with ethanol.

The biological activity of this compound is primarily attributed to its role as a nitric oxide (NO) donor . Nitric oxide is known for its involvement in various physiological processes, including:

- Vasodilation : NO promotes the relaxation of vascular smooth muscle, leading to increased blood flow.

- Antioxidant Activity : Compounds that release NO can mitigate oxidative stress by neutralizing free radicals.

- Inhibition of Platelet Aggregation : NO plays a critical role in preventing thrombosis by inhibiting platelet activation.

1. Pharmacological Effects

Recent studies have highlighted the pharmacological effects of this compound and its related compounds. For instance, S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET), a compound structurally similar to this compound, has demonstrated significant biological activity:

- Smooth Muscle Relaxation : SNACET activates soluble guanylyl cyclase, which increases cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation .

- Cardiovascular Benefits : The compound has shown potential in treating conditions such as hypertension and heart failure due to its vasodilatory effects .

2. Case Studies

Several case studies illustrate the clinical relevance of compounds related to this compound:

Q & A

Q. How can researchers optimize the synthesis of Ethyl N-acetyl-4-bromophenylalaninate to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves:

- Protection of the amino group : Use N-acetylation to protect the phenylalanine backbone during bromination at the 4-position of the phenyl ring .

- Esterification : Ethyl ester formation under mild acidic conditions (e.g., ethanol/HCl) to avoid racemization .

- Bromination : Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Key Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Reaction Temperature | 0–25°C | Minimizes side reactions |

| Catalyst Loading | 5–10 mol% FeBr₃ | Ensures complete bromination |

| Solvent | Dichloromethane or DMF | Balances reactivity and solubility |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution (deshielding of aromatic protons) and ester/amide bond integrity. Compare with NIST reference data for brominated aromatics .

- HPLC-MS : Reverse-phase C18 columns (ACN/water mobile phase) coupled with ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~354) .

- Melting Point Analysis : Compare observed values (e.g., ~120–125°C) with literature to assess purity .

Q. How should researchers address stability issues during storage of this compound?

- Methodological Answer :

- Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the ester group and bromine degradation .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the bromination of N-acetylphenylalanine derivatives?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to determine if bromination proceeds via an electrophilic aromatic substitution (EAS) or radical pathway .

- Computational Modeling : Density Functional Theory (DFT) to map transition states and compare regioselectivity (e.g., 4-bromo vs. 2-bromo isomers) .

- Contradiction Analysis : If experimental data conflicts with predicted regioselectivity, evaluate solvent polarity or steric effects from the N-acetyl group .

Q. How can researchers evaluate the metabolic stability of this compound in in vitro models?

- Methodological Answer :

- Hepatocyte Incubation : Use primary human hepatocytes with LC-MS/MS to quantify parent compound depletion over time .

- Enzyme Mapping : Test inhibition/induction of cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .

- Data Interpretation : Compare half-life (t₁/₂) with non-brominated analogs to assess bromine’s impact on metabolic resistance .

Q. What strategies are effective for resolving enantiomers in chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and monitor crystallization efficiency .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Source Verification : Cross-check data against authoritative databases (e.g., NIST Chemistry WebBook) rather than commercial platforms .

- Experimental Replication : Repeat synthesis/purification under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Impurity Profiling : Use high-resolution MS (HRMS) to detect trace contaminants (e.g., de-esterified byproducts) .

Experimental Design Considerations

Q. What controls are essential in biological studies involving this compound?

- Methodological Answer :

- Negative Controls : Use non-brominated analogs (e.g., Ethyl N-acetylphenylalaninate) to isolate bromine’s pharmacological effects .

- Solvent Controls : Include DMSO/vehicle-only groups to rule out solvent-induced artifacts .

- Metabolic Controls : Co-incubate with CYP inhibitors (e.g., ketoconazole) to assess enzyme-mediated inactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.